4-(5-methyl-2-furyl)-2-thioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarbonitrile
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Overview
Description
4-(5-Methylfuran-2-yl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-quinoline-3-carbonitrile is a heterocyclic compound that features a quinoline core substituted with a furan ring and a sulfanylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-methyl-2-furyl)-2-thioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarbonitrile typically involves the condensation of 2-acetylpyridine with 5-methylfurfural in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, leading to the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(5-Methylfuran-2-yl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-quinoline-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding diketones.
Reduction: The quinoline core can be reduced to form tetrahydroquinoline derivatives.
Substitution: The sulfanylidene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield diketones, while reduction of the quinoline core can produce tetrahydroquinoline derivatives .
Scientific Research Applications
4-(5-Methylfuran-2-yl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-quinoline-3-carbonitrile has several scientific research applications:
Chemistry: It can be used as a ligand in metal-catalyzed reactions due to its chelating properties.
Biology: The compound’s potential biological activities, such as antimicrobial and anticancer properties, are being explored.
Medicine: It is being investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 4-(5-methyl-2-furyl)-2-thioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarbonitrile involves its interaction with molecular targets such as enzymes and receptors. The furan ring and quinoline core can participate in various binding interactions, while the sulfanylidene group can form covalent bonds with target molecules. These interactions can modulate the activity of the target proteins and pathways involved .
Comparison with Similar Compounds
Similar Compounds
4-(5-Methylfuran-2-yl)-2,2’6’,2’'-terpyridine: This compound also features a furan ring and is used as a ligand in metal-catalyzed reactions.
5-Methylfurfurylamine:
Uniqueness
4-(5-Methylfuran-2-yl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-quinoline-3-carbonitrile is unique due to its combination of a quinoline core, furan ring, and sulfanylidene group.
Properties
CAS No. |
332050-49-4 |
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Molecular Formula |
C15H14N2OS |
Molecular Weight |
270.4g/mol |
IUPAC Name |
4-(5-methylfuran-2-yl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C15H14N2OS/c1-9-6-7-13(18-9)14-10-4-2-3-5-12(10)17-15(19)11(14)8-16/h6-7H,2-5H2,1H3,(H,17,19) |
InChI Key |
FQUJEOMGLGTDIW-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(O1)C2=C(C(=S)NC3=C2CCCC3)C#N |
Isomeric SMILES |
CC1=CC=C(O1)C2=C(C(=NC3=C2CCCC3)S)C#N |
Canonical SMILES |
CC1=CC=C(O1)C2=C(C(=S)NC3=C2CCCC3)C#N |
Origin of Product |
United States |
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